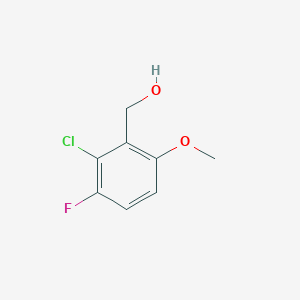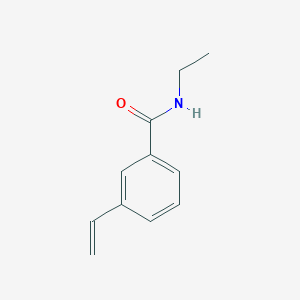
3-Ethenyl-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-N-ethylbenzamide is an organic compound belonging to the amide class It is characterized by the presence of an ethenyl group attached to the benzene ring and an ethyl group attached to the nitrogen atom of the amide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-N-ethylbenzamide typically involves the reaction of 3-ethenylbenzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows: [ \text{3-Ethenylbenzoic acid} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. The reaction mixture, consisting of 3-ethenylbenzoic acid and ethylamine, is passed through the reactor at a controlled flow rate and temperature. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding ethylbenzamide by hydrogenation of the ethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethylbenzamide.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Ethenyl-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its reactive ethenyl group.
作用機序
The mechanism of action of 3-Ethenyl-N-ethylbenzamide involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization reactions, making it useful in material science. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
3-Amino-N-ethylbenzamide: Similar structure but with an amino group instead of an ethenyl group.
N-Ethylbenzamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Methyl-N-ethylbenzamide: Contains a methyl group instead of an ethenyl group, affecting its reactivity and applications.
Uniqueness: 3-Ethenyl-N-ethylbenzamide is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of polymers and other materials, as well as in the development of new chemical and biological applications.
特性
IUPAC Name |
3-ethenyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9-6-5-7-10(8-9)11(13)12-4-2/h3,5-8H,1,4H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRZDAAETDKCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
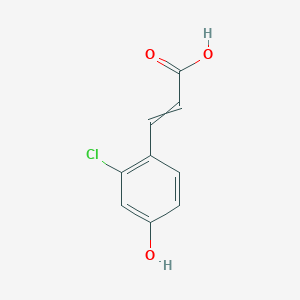
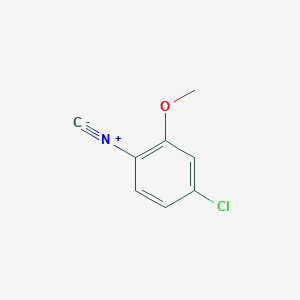

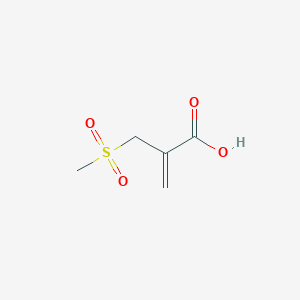
![4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8067648.png)

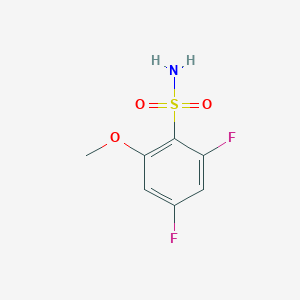
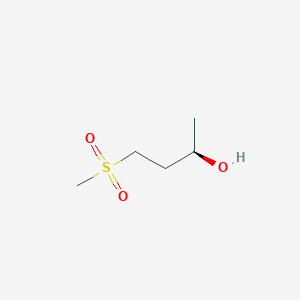

![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol](/img/structure/B8067685.png)
![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde](/img/structure/B8067691.png)


